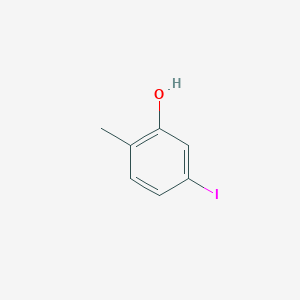

5-碘-2-甲基苯酚

描述

The compound "5-Iodo-2-methylphenol" is not directly studied in the provided papers. However, the papers do discuss various related compounds with similar structural motifs, such as halogenated phenols and Schiff bases, which can provide insights into the chemical behavior and properties of 5-Iodo-2-methylphenol. For instance, the presence of a halogen (iodine) and a methyl group attached to a phenol ring is a common theme in these studies .

Synthesis Analysis

The synthesis of related compounds typically involves the reaction of substituted benzaldehydes with amines or other nucleophiles. For example, the synthesis of 5-methoxy-2-[(E)-(6-methylpyridin-2-ylimino)methyl]phenol was achieved by reacting 2-hydroxy-4-methoxybenzaldehyde with 2-amino-6-methylpyridine . Although the exact synthesis of 5-Iodo-2-methylphenol is not detailed, similar synthetic strategies could potentially be applied.

Molecular Structure Analysis

The molecular structures of compounds similar to 5-Iodo-2-methylphenol have been characterized using X-ray diffraction, demonstrating various crystal packing arrangements influenced by non-covalent interactions such as hydrogen bonding and halogen interactions . These studies suggest that 5-Iodo-2-methylphenol could also exhibit interesting structural features due to the presence of the iodine atom.

Chemical Reactions Analysis

The papers discuss the tautomerism of related compounds, which is a form of chemical reactivity where a compound can exist in multiple forms by the transfer of a proton within the molecule . The presence of an iodine atom in 5-Iodo-2-methylphenol could influence its reactivity patterns, potentially affecting its tautomeric equilibria and participation in various chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been studied using spectroscopic techniques and computational methods. These studies reveal the influence of substituents on properties like vibrational frequencies, electronic absorption spectra, and nonlinear optical properties . The iodine atom in 5-Iodo-2-methylphenol is likely to have a significant impact on its physical and chemical properties, such as its spectroscopic characteristics and reactivity.

科学研究应用

矿泉水中鉴定

一项研究发现矿泉水中含有2-碘苯酚和2-碘-4-甲基苯酚(与5-碘-2-甲基苯酚密切相关)。研究发现,这些化合物,尤其是2-碘-4-甲基苯酚,是矿泉水中药用异味的来源。这项研究突出了这些化合物在水质和安全性评估中的重要性 (Strube, Guth, & Buettner, 2009).

化学合成和转化

另一项研究调查了苯酚的氧化脱芳构化,包括2-甲基苯酚(类似于5-碘-2-甲基苯酚),以生成环己-2,4-二烯酮衍生物。此过程在合成化学中具有重要意义,为创建复杂有机化合物提供了途径 (Quideau, Pouységu, Ozanne, & Gagnepain, 2005).

药物代谢研究

一项关于NBOMe化合物代谢的研究,其中包括2-(4-碘-2,5-二甲氧基苯基)-N-(2甲氧基苄基)乙胺,提供了对相关化合物代谢途径的见解。此类研究对于理解药物相互作用和药代动力学至关重要 (Nielsen et al., 2017).

合成中的光物理性质

使用碘化化合物(如5-碘-4-(芳氧甲基)噻吩-2-甲醛)合成4H-噻吩并[3,2-c]色烯衍生物的研究揭示了有机合成的新方法以及对这些化合物光物理性质的研究 (Ulyankin et al., 2021).

碘化甲基苯酚分析

一项关于碘化甲基苯酚(包括5-碘-2-甲基苯酚)的气相色谱鉴定的研究突出了其在分析化学中的重要性,特别是在提高各种介质中酚类化合物检测灵敏度方面 (Gruzdev, Kuzivanov, Zenkevich, & Kondratenok, 2012).

材料科学中的光学性质

在材料科学中,某些化合物的な光学性质至关重要。使用碘化化合物(如5-碘-4-(芳氧甲基)噻吩-2-甲醛)合成的4H-噻吩并[3,2-c]色烯衍生物的光物理性质研究提供了对其作为隐蔽标记颜料或在其他光学应用中的潜在应用的见解 (Ulyankin et al., 2021).

作用机制

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5-Iodo-2-methylphenol . For instance, factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and activity. It is recommended to store 5-Iodo-2-methylphenol in a dark place, sealed in dry conditions, at 2-8°C .

安全和危害

5-Iodo-2-methylphenol is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It is advised to avoid breathing its dust, fume, gas, mist, vapors, or spray. Contact with skin and eyes should also be avoided. Use of personal protective equipment, including chemical impermeable gloves, is recommended .

属性

IUPAC Name |

5-iodo-2-methylphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7IO/c1-5-2-3-6(8)4-7(5)9/h2-4,9H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVVBRLLERZUWBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)I)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7IO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

183803-06-7 | |

| Record name | 5-iodo-2-methylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Furo[3,2-c]pyridine, 4-(4-morpholinyl)-](/img/structure/B2524007.png)

![1-(4-chlorobenzyl)-3-[(4-methoxyphenyl)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B2524011.png)

![4-[bis(2-cyanoethyl)sulfamoyl]-N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2524014.png)

![N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2524018.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-1-isopropyl-3-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2524020.png)